Denintuzumab mafodotin is a novel antibody-drug conjugate designed for targeted cancer therapy, specifically against B-cell malignancies. It is a humanized monoclonal antibody that targets the CD19 antigen, which is predominantly expressed on B cells. The drug is conjugated to the potent cytotoxic agent monomethyl auristatin F, allowing for selective delivery of the cytotoxic agent to cancer cells. Denintuzumab mafodotin has been investigated in clinical trials for its efficacy in treating various types of lymphomas and leukemias, including acute lymphoblastic leukemia and glioblastoma multiforme .
Denintuzumab mafodotin is classified as a biopharmaceutical compound, specifically an antibody-drug conjugate. It is categorized under investigational drugs, meaning it is still undergoing clinical trials to determine its safety and efficacy . The compound's DrugBank accession number is DB11731, and it is also known by synonyms such as Depatuxizumab mafodotin and SGN-CD19A .
The synthesis of denintuzumab mafodotin involves several key steps:
The synthesis requires precise control over reaction conditions to achieve the desired drug-to-antibody ratio, which is crucial for maintaining efficacy while minimizing toxicity. Analytical techniques such as high-performance liquid chromatography are employed to assess the purity and stability of the conjugate .
Denintuzumab mafodotin consists of a humanized immunoglobulin G1-kappa backbone linked to monomethyl auristatin F. The structure can be represented as follows:
Denintuzumab mafodotin primarily undergoes reactions related to its mechanism of action once internalized by target cells:
The release mechanism relies on the stability of the linker used in the conjugation process. Studies have shown that different linkers can affect both the efficacy and safety profile of antibody-drug conjugates .
Denintuzumab mafodotin exerts its therapeutic effects through targeted delivery of monomethyl auristatin F:
Relevant data indicate that denintuzumab mafodotin must be handled under specific conditions to prevent loss of potency due to environmental factors like temperature and light exposure .
Denintuzumab mafodotin has shown promise in clinical settings for treating various hematological malignancies:
ADCs are precision therapeutics comprising three core elements:
Table 1: Fundamental ADC Design Principles
Component | Function | Denintuzumab Mafodotin Example |
---|---|---|
Antibody | Target recognition and internalization | Humanized anti-CD19 IgG1 (huBU12) |
Payload | Tumor cell killing | Monomethyl auristatin F (MMAF) |
Linker | Stable in circulation, labile intracellularly | Maleimidocaproyl-valine-citrulline (mc-VC) |
Drug-Antibody Ratio (DAR) | Payload molecules per antibody | ~4 MMAF molecules per antibody [1] |
CD19 emerged as a pivotal B-cell malignancy target due to its:
Early anti-CD19 therapies included naked antibodies (e.g., MEDI-551) and bispecific T-cell engagers (e.g., blinatumomab) [3] [7]. ADCs represented a strategic evolution, combining antibody specificity with intensified payload delivery. Denintuzumab mafodotin was among the first CD19 ADCs to enter clinical trials, alongside coltuximab ravtansine (DM4 payload) [3] [6]. Its development reflected the broader ADC trend toward optimized linker-payload stability and target-specific internalization [9].
Table 2: Evolution of CD19-Targeted Therapeutic Classes
Therapeutic Class | Example Agents | Key Mechanisms | Limitations |
---|---|---|---|
Naked Antibodies | MEDI-551, XmAb5871 | ADCC, CDC, direct signaling inhibition | Modest single-agent efficacy |
Bispecific Antibodies | Blinatumomab | T-cell recruitment via CD3 engagement | Short half-life, neurotoxicity |
CAR T-cells | Tisagenlecleucel | Autologous T-cells with CD19-specific CAR | Manufacturing complexity, CRS |
Antibody-Drug Conjugates | Denintuzumab mafodotin, Coltuximab ravtansine | Targeted payload delivery (MMAF/DM4) | Ocular toxicity (MMAF), antigen escape |
The denintuzumab antibody (hBU12) is a humanized IgG1κ derived from the murine anti-CD19 antibody BU12. Key features include:
CD19 internalization upon antibody binding facilitates efficient intracellular payload release—a critical advantage over non-internalizing targets [3] [9].
MMAF is a synthetic analog of dolastatin 10, a tubulin-inhibiting marine toxin. Its properties include:
MMAF’s hydrophilicity influences ADC pharmacokinetics, enhancing plasma stability but reducing potency compared to MMAE [9].
The maleimidocaproyl-valine-citrulline (mc-VC) linker covalently attaches MMAF to antibody cysteines via:
The non-cleavable nature of this linkage (vs. disulfide linkers) prevents extracellular payload release, confining cytotoxicity to internalizing CD19⁺ cells [9]. This design minimizes systemic exposure but necessitates efficient target internalization.
Table 3: Denintuzumab Mafodotin Structural Components
Component | Chemical Structure/Properties | Functional Role |
---|---|---|
Antibody (Denintuzumab) | Humanized IgG1κ, 145.96 kDa [8] | CD19 targeting and internalization |
Payload (Mafodotin) | C₅₂H₈₃N₇O₁₃S, MW 1046.33 Da [1] | Microtubule inhibition, apoptosis induction |
Linker | Maleimidocaproyl-valine-citrulline (mc-VC) | Plasma-stable, lysosome-cleavable conjugation |
Active Metabolite | Cysteine-mcMMAF | Final cytotoxic agent after linker processing |
Concluding Remarks
Denintuzumab mafodotin exemplifies rational ADC design: its humanized anti-CD19 antibody ensures precise targeting, the mc-VC linker balances plasma stability and intracellular payload release, and MMAF delivers potent, localized cytotoxicity. While clinical development ceased, its architecture informed next-generation CD19 ADCs like loncastuximab tesirine (PBD dimer payload) [6] [9]. Future innovations may build on its framework through site-specific conjugation or novel payloads to enhance therapeutic indices.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1